molecular formula C11H15NO2S B185950 (3-Mercapto-phenyl)-carbamic acid tert-butyl ester CAS No. 195622-56-1

(3-Mercapto-phenyl)-carbamic acid tert-butyl ester

Cat. No. B185950
M. Wt: 225.31 g/mol
InChI Key: FKQZBRIRXCOQJC-UHFFFAOYSA-N
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Description

“(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H15NO2S . It has a molecular weight of 225.31 g/mol.


Synthesis Analysis

The synthesis of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” can be achieved from Di-tert-butyl dicarbonate and 3-Aminothiophenol . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .


Molecular Structure Analysis

The molecular structure of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” consists of a carbamate group attached to a phenyl ring with a mercapto (sulfhydryl) group .


Chemical Reactions Analysis

Carbamates, such as “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester”, are key structural motifs in many approved drugs and prodrugs . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .


Physical And Chemical Properties Analysis

The predicted boiling point of “(3-Mercapto-phenyl)-carbamic acid tert-butyl ester” is 286.4±23.0 °C, and its predicted density is 1.179±0.06 g/cm3 .

properties

IUPAC Name

tert-butyl N-(3-sulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQZBRIRXCOQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Mercapto-phenyl)-carbamic acid tert-butyl ester

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